molecular formula C8H16N2 B14443039 Ethyl(pentyl)cyanamide CAS No. 77464-03-0

Ethyl(pentyl)cyanamide

Cat. No.: B14443039
CAS No.: 77464-03-0
M. Wt: 140.23 g/mol
InChI Key: FOOHHYRBWCQBQK-UHFFFAOYSA-N
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Description

Ethyl(pentyl)cyanamide is an organic compound characterized by the presence of an ethyl group, a pentyl group, and a cyanamide moiety Cyanamides are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(pentyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with pentyl isothiocyanate, followed by desulfurization. This reaction typically occurs under mild conditions and can be facilitated by iron-mediated catalysis . Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow processes to ensure high yields and purity. These methods utilize readily available starting materials and optimize reaction conditions to minimize by-products and waste. The use of safer electrophilic cyanation reagents has also been developed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl(pentyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted cyanamides, primary amines, and nitriles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl(pentyl)cyanamide involves its interaction with molecular targets through the NCN moiety. This interaction can lead to the inhibition of specific enzymes or the formation of stable complexes with proteins. The compound’s electrophilic nitrile unit and nucleophilic amino nitrogen play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(pentyl)cyanamide
  • Ethyl(butyl)cyanamide
  • Propyl(pentyl)cyanamide

Uniqueness

This compound is unique due to its specific combination of ethyl and pentyl groups, which impart distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other cyanamide derivatives .

Properties

CAS No.

77464-03-0

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

ethyl(pentyl)cyanamide

InChI

InChI=1S/C8H16N2/c1-3-5-6-7-10(4-2)8-9/h3-7H2,1-2H3

InChI Key

FOOHHYRBWCQBQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC)C#N

Origin of Product

United States

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